molecular formula C14H8F6N2O B13202079 1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one

1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one

Cat. No.: B13202079
M. Wt: 334.22 g/mol
InChI Key: FLMAQWHGTZQVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a pyridazinone core. This compound is notable for its unique chemical properties, including high stability, hydrophobicity, and significant electronic effects due to the trifluoromethyl groups .

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one stands out due to its unique combination of trifluoromethyl groups and a pyridazinone core. Similar compounds include:

  • 4’- (Trifluoromethyl)acetophenone
  • 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one
  • N- [5- (Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinamines.

These compounds share some structural similarities but differ in their specific chemical properties and applications.

Properties

Molecular Formula

C14H8F6N2O

Molecular Weight

334.22 g/mol

IUPAC Name

1-[4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethanone

InChI

InChI=1S/C14H8F6N2O/c1-7(23)12-10(14(18,19)20)6-11(21-22-12)8-3-2-4-9(5-8)13(15,16)17/h2-6H,1H3

InChI Key

FLMAQWHGTZQVQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.